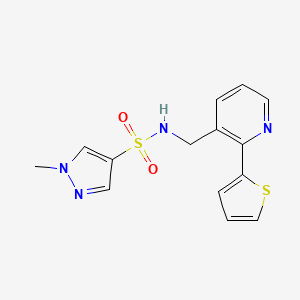

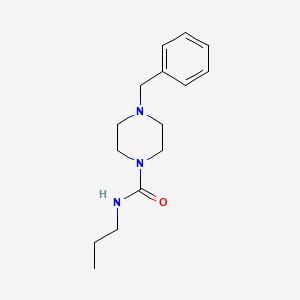

![molecular formula C20H21N3O3S B3011374 Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate CAS No. 691866-92-9](/img/structure/B3011374.png)

Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate was achieved by reacting 2-methanesulfonyl-4,6-dimethoxy pyrimidine with N-(4-propoxy-carbonylphenyl)-2-hydroxybenzylamine in THF, followed by characterization through X-ray diffraction, elemental analysis, IR, MS, and NMR . Similarly, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane, which was then used to synthesize various heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like single-crystal X-ray diffraction, which provides information about the crystal system, space group, and dihedral angles between planes in the molecule . For example, the related compound in paper has a boat-like conformation with three different planes forming conjugated systems. Understanding the molecular structure is crucial for predicting the reactivity and interactions of the compound.

Chemical Reactions Analysis

The reactivity of related compounds is explored through their ability to undergo further chemical transformations. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and other fused systems . These reactions are indicative of the potential reactivity of the compound of interest, which may also form heterocyclic structures under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their mesophase behavior, are studied using techniques like differential scanning calorimetry (DSC) and polarized light microscopy (PLM) . The antioxidant properties of a series of 6-substituted-2,4-dimethyl-3-pyridinols were also reported, with some compounds being the most effective phenolic chain-breaking antioxidants to date . These properties are important for understanding the stability and potential applications of the compound of interest.

Scientific Research Applications

Synthesis and Derivatives

- Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate and its derivatives have been synthesized for various scientific applications. For instance, Ho (1999) reported the synthesis of new derivatives using reactions with chalcones and Mannich base derivatives under specific conditions (Ho, 1999).

- El-Essawy et al. (2010) focused on creating fused heterocycles based on the thieno[2,3-b]pyridine framework, highlighting their potential antimicrobial and antifungal activities (El-Essawy et al., 2010).

Herbicide Research

- A significant application area is in herbicide research. Yang et al. (2008) synthesized labeled versions of the compound for use in studies on herbicide metabolism, mode of action, and environmental behavior (Yang et al., 2008).

- In a related study, Haiyan et al. (2010) examined the soil metabolism of this herbicide, identifying degradation pathways and metabolites, which is crucial for understanding its environmental impact (Haiyan et al., 2010).

Anti-Proliferative Research

- There is also interest in the anti-proliferative properties of related compounds. Haverkate et al. (2021) synthesized novel thieno[2,3-b]pyridines to improve their anti-proliferative activity against human cancer cell lines, including a focus on targeting specific enzyme sites (Haverkate et al., 2021).

properties

IUPAC Name |

propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-4-9-26-20(25)13-5-7-14(8-6-13)23-18(24)17-16(21)15-11(2)10-12(3)22-19(15)27-17/h5-8,10H,4,9,21H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFSCBUZWJMDLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3011291.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B3011295.png)

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/no-structure.png)

![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)

![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)

![[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B3011310.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)